Milacainide tartrate Milacainide tartrate
Brand Name: Vulcanchem
CAS No.: 141725-10-2
VCID: VC21162197
InChI: InChI=1S/C19H25N3O.C4H6O6/c1-14-7-4-8-15(2)18(14)22(19(23)16(3)20)12-6-10-17-9-5-11-21-13-17;5-1(3(7)8)2(6)4(9)10/h4-5,7-9,11,13,16H,6,10,12,20H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t16-;1-,2-/m10/s1
SMILES: CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)C(C)N.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula: C23H31N3O7
Molecular Weight: 461.5 g/mol

Milacainide tartrate

CAS No.: 141725-10-2

Cat. No.: VC21162197

Molecular Formula: C23H31N3O7

Molecular Weight: 461.5 g/mol

* For research use only. Not for human or veterinary use.

Milacainide tartrate - 141725-10-2

Specification

CAS No. 141725-10-2
Molecular Formula C23H31N3O7
Molecular Weight 461.5 g/mol
IUPAC Name (2R)-2-amino-N-(2,6-dimethylphenyl)-N-(3-pyridin-3-ylpropyl)propanamide;(2S,3S)-2,3-dihydroxybutanedioic acid
Standard InChI InChI=1S/C19H25N3O.C4H6O6/c1-14-7-4-8-15(2)18(14)22(19(23)16(3)20)12-6-10-17-9-5-11-21-13-17;5-1(3(7)8)2(6)4(9)10/h4-5,7-9,11,13,16H,6,10,12,20H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t16-;1-,2-/m10/s1
Standard InChI Key UKFWRCBTXJZERY-ZKBHHEPKSA-N
Isomeric SMILES CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)[C@@H](C)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
SMILES CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)C(C)N.C(C(C(=O)O)O)(C(=O)O)O
Canonical SMILES CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)C(C)N.C(C(C(=O)O)O)(C(=O)O)O

Introduction

Chemical Properties

Molecular Structure and Identification

Milacainide tartrate possesses the molecular formula C23H31N3O7 with a molecular weight of 461.5 g/mol . The compound is formally known by its IUPAC name (2R)-2-amino-N-(2,6-dimethylphenyl)-N-(3-pyridin-3-ylpropyl)propanamide;(2S,3S)-2,3-dihydroxybutanedioic acid . The structure consists of the active moiety milacainide combined with tartaric acid to form a stable salt, which is a common pharmaceutical formulation strategy to enhance solubility and bioavailability .

The compound is also known by several synonyms including Milacainide D-tartrate, Milacainide monotartrate, and (R)-RO 22-9194 D-TARTRATE, reflecting various naming conventions used in pharmaceutical research and development .

Physical and Chemical Characteristics

The InChI (International Chemical Identifier) for milacainide tartrate is:
InChI=1S/C19H25N3O.C4H6O6/c1-14-7-4-8-15(2)18(14)22(19(23)16(3)20)12-6-10-17-9-5-11-21-13-17;5-1(3(7)8)2(6)4(9)10/h4-5,7-9,11,13,16H,6,10,12,20H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t16-;1-,2-/m10/s1 .

Table 1: Key Physical and Chemical Properties of Milacainide Tartrate

PropertyValueReference
Molecular FormulaC23H31N3O7
Molecular Weight461.5 g/mol
CAS Number141725-10-2
IUPAC Name(2R)-2-amino-N-(2,6-dimethylphenyl)-N-(3-pyridin-3-ylpropyl)propanamide;(2S,3S)-2,3-dihydroxybutanedioic acid
InChIKeyUKFWRCBTXJZERY-ZKBHHEPKSA-N
StereochemistryAbsolute
Defined Stereocenters3 / 3
Charge0

Pharmacological Activity

Mechanism of Action

Milacainide tartrate primarily exerts its pharmacological effects through the inhibition of sodium channels in cardiac tissues . This inhibition occurs in a use- and voltage-dependent manner, meaning that the efficacy of the compound is influenced by both the frequency of cardiac activity and the membrane potential of cardiac cells . This mechanism is characteristic of Class I antiarrhythmic agents, which work by reducing the rate of phase 0 depolarization in cardiac action potentials.

Studies in guinea pig papillary muscles and single ventricular myocytes have demonstrated that milacainide inhibits sodium channels in this use- and voltage-dependent fashion, classifying it among intermediate kinetic drugs and activated channel blockers . By modulating sodium channel activity, milacainide can effectively suppress abnormal electrical impulses that lead to various forms of cardiac arrhythmias.

Additional Pharmacological Effects

Beyond its primary action on sodium channels, milacainide (Ro 22-9194) has been reported to possess thromboxane A2 (TXA2) synthase inhibitory activity . This additional pharmacological property distinguishes milacainide from some other antiarrhythmic agents and may provide complementary therapeutic benefits in conditions where thromboxane-mediated effects contribute to cardiovascular pathology.

In experimental settings, milacainide has demonstrated more selective effects on atrioventricular (AV) conduction than on sinoatrial nodal pacemaker activity, as evidenced by prolongation of the HV interval (the conduction time from the His bundle to ventricular activation) in dog studies . Additionally, the compound has been observed to decrease myocardial contractility more prominently than affecting sinoatrial nodal pacemaker activity in isolated, blood-perfused atria of dogs .

Therapeutic Applications

Cardiac Arrhythmias

The primary therapeutic application of milacainide tartrate lies in the management of cardiac arrhythmias, particularly those responsive to sodium channel blockade . As a Class I antiarrhythmic agent, milacainide has the potential to treat various forms of abnormal heart rhythms, including both ventricular and supraventricular arrhythmias.

Preclinical studies have demonstrated the efficacy of milacainide in suppressing arrhythmias induced by various mechanisms, including those triggered by epinephrine, digitalis, and coronary ligation-reperfusion in animal models. This broad spectrum of antiarrhythmic activity suggests potential clinical utility across multiple arrhythmic conditions.

The compound's selective effect on AV conduction, as demonstrated by the prolongation of the HV interval in experimental studies, suggests that it may be particularly effective in arrhythmias involving abnormal conduction through the AV node . This selectivity could potentially offer therapeutic advantages in specific clinical scenarios compared to less selective antiarrhythmic agents.

Preclinical and Clinical Studies

In Vitro Studies

Preclinical evaluation of milacainide tartrate has included various in vitro investigations to characterize its pharmacological properties and mechanism of action. Studies in guinea pig papillary muscles and single ventricular myocytes have provided valuable insights into the compound's effects on cardiac electrophysiology, confirming its ability to inhibit sodium channels in a use- and voltage-dependent manner .

These in vitro investigations have been instrumental in classifying milacainide among intermediate kinetic drugs and activated channel blockers, providing a foundation for understanding its potential therapeutic efficacy and guiding further preclinical and clinical development .

Animal Studies

Milacainide tartrate has been evaluated in several animal models to assess its cardiovascular effects and antiarrhythmic properties. Key findings from these studies include:

  • In anesthetized, open-chest dogs, administration of milacainide (Ro 22-9194) transiently decreased arterial blood pressure and demonstrated selective effects on AV conduction, with notable prolongation of the HV interval .

  • Studies in isolated, blood-perfused atria of dogs revealed that milacainide decreased myocardial contractility more significantly than it affected sinoatrial nodal pacemaker activity, suggesting a preferential effect on contractile function compared to heart rate regulation .

  • The compound has demonstrated efficacy in suppressing various experimentally-induced arrhythmias in animal models, including those triggered by epinephrine, digitalis, and coronary ligation-reperfusion.

These animal studies have provided crucial preclinical evidence supporting the potential therapeutic applications of milacainide tartrate in managing cardiac arrhythmias, while also highlighting considerations regarding its hemodynamic effects that would need to be addressed in clinical applications.

Comparison with Similar Compounds

Milacainide tartrate shares structural and functional similarities with several other antiarrhythmic agents, particularly those in the Class I category. Understanding these relationships helps position the compound within the broader landscape of cardiac pharmaceuticals and identify its potential advantages and limitations.

Table 2: Comparison of Milacainide Tartrate with Similar Antiarrhythmic Compounds

CompoundClassPrimary MechanismDistinguishing FeaturesReference
Milacainide TartrateClass ISodium channel blockadeContains pyridine ring in side chain; TXA2 synthase inhibitory activity
LidocaineClass IBSodium channel blockadeWidely used local anesthetic; shorter half-life
FlecainideClass ICSodium channel blockadeMore potent for atrial fibrillation; longer half-lifeInferred from general knowledge
PropafenoneClass ICSodium channel blockadeAdditional beta-blocking effects; used for atrial fibrillationInferred from general knowledge
QuinidineClass IASodium and potassium channel blockadeDerived from cinchona bark; broader spectrum of actionInferred from general knowledge

The most notable structural comparison is with lidocaine, a well-established local anesthetic and Class IB antiarrhythmic agent . While both compounds share fundamental structural elements, milacainide is distinguished by the presence of a pyridine ring in its side chain, which likely contributes to its unique pharmacological profile .

The dual pharmacological activity of milacainide—combining sodium channel blockade with TXA2 synthase inhibition—represents a potentially distinctive feature compared to many other antiarrhythmic agents, which often act through single mechanisms or have different combinations of activities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator